Cas no 1437486-43-5 (1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine)

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine is a heterocyclic compound featuring a benzobazepine core fused with a piperidine moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical research, particularly for the development of central nervous system (CNS) targeting agents. The piperidine ring enhances binding affinity to biological targets, while the benzobazepine scaffold offers structural rigidity and metabolic stability. Its well-defined synthetic route ensures high purity and reproducibility, critical for preclinical studies. This compound is particularly useful in the exploration of receptor modulators and enzyme inhibitors, offering researchers a versatile building block for drug discovery.
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine structure
1437486-43-5 structure
商品名:1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine
CAS番号:1437486-43-5
MF:C15H22N2
メガワット:230.348583698273
CID:4700370

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine 化学的及び物理的性質

名前と識別子

    • 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
    • 1-Piperidin-4-yl-2,3,4,5-tetrahydro-1-benzazepine
    • 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine
    • インチ: 1S/C15H22N2/c1-2-7-15-13(5-1)6-3-4-12-17(15)14-8-10-16-11-9-14/h1-2,5,7,14,16H,3-4,6,8-12H2
    • InChIKey: VEXUJZJSMVZMMI-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C=CC=CC=2CCCC1)C1CCNCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 235
  • トポロジー分子極性表面積: 15.3

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P178330-50mg
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
1437486-43-5
50mg
$ 205.00 2022-06-03
TRC
P178330-25mg
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
1437486-43-5
25mg
$ 125.00 2022-06-03

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine 関連文献

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepineに関する追加情報

Comprehensive Overview of 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine (CAS No. 1437486-43-5)

The compound 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine (CAS No. 1437486-43-5) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its piperidine and benzobazepine moieties make it a versatile scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics. Researchers are increasingly exploring its potential as a GPCR modulator, given its affinity for dopamine and serotonin receptors, which aligns with current trends in neurodegenerative disease and mental health treatment.

In recent years, the demand for small-molecule inhibitors and allosteric modulators has surged, driven by advancements in precision medicine. The benzobazepine core of this compound is particularly noteworthy for its conformational flexibility, enabling interactions with diverse biological targets. This property has led to its investigation in oncology and inflammatory disorders, where kinase inhibition and immune modulation are critical. Notably, its piperidinyl substituent enhances blood-brain barrier permeability, a hot topic in CNS drug delivery research.

Synthetic routes to 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine often involve multistep heterocyclic chemistry, including Buchwald-Hartwig coupling or reductive amination strategies. These methods are frequently discussed in medicinal chemistry forums, reflecting the compound's relevance to high-throughput screening libraries. Its logP and polar surface area values suggest favorable ADME properties, a key consideration in modern druglikeness assessments.

From a commercial perspective, CAS 1437486-43-5 is often searched in conjunction with custom synthesis and bulk pharmaceutical intermediates. Suppliers highlight its application in structure-activity relationship (SAR) studies, especially for G protein-coupled receptor (GPCR) ligands. The rise of AI-driven drug design has further amplified interest in such scaffolds, as they serve as valuable inputs for generative chemistry algorithms.

Environmental and regulatory aspects of 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzobazepine are also under scrutiny. With increasing focus on green chemistry, researchers are optimizing its synthesis to minimize hazardous byproducts. This aligns with broader industry shifts toward sustainable pharmaceutical manufacturing, a frequent search query among process chemists.

In conclusion, 1437486-43-5 represents a compelling case study in fragment-based drug discovery. Its dual heterocyclic architecture and neuropharmacological potential make it a recurring subject in patent literature and academic publications. As the scientific community continues to explore polypharmacology approaches, this compound's target promiscuity may unlock novel therapeutic avenues.

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